molecular formula C19H22N2O2 B271790 2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol

2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol

Cat. No. B271790
M. Wt: 310.4 g/mol
InChI Key: CBTJDVIUDOGZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol 118,551 acts as a selective β2-adrenergic receptor antagonist by binding to and blocking the β2-adrenergic receptor. This receptor is located on the surface of various cells, including smooth muscle cells, cardiac muscle cells, and neurons. When activated by the neurotransmitter epinephrine or norepinephrine, the β2-adrenergic receptor triggers a cascade of intracellular signaling events that result in physiological responses such as bronchodilation, vasodilation, and increased heart rate. By blocking the β2-adrenergic receptor, this compound 118,551 inhibits these physiological responses.
Biochemical and Physiological Effects
This compound 118,551 has been shown to have several biochemical and physiological effects in various tissues. In smooth muscle cells, this compound inhibits the relaxation of the airway and vascular smooth muscle, leading to bronchoconstriction and vasoconstriction, respectively. In cardiac muscle cells, this compound 118,551 inhibits the positive inotropic and chronotropic effects of β2-adrenergic receptor activation, leading to decreased heart rate and contractility. In neurons, this compound inhibits the facilitation of synaptic plasticity and memory formation by β2-adrenergic receptor activation.

Advantages and Limitations for Lab Experiments

2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol 118,551 has several advantages for use in lab experiments. This compound is highly selective for the β2-adrenergic receptor, making it a useful tool for studying the specific effects of β2-adrenergic receptor activation or inhibition. Additionally, this compound 118,551 has a long half-life, allowing for sustained inhibition of the β2-adrenergic receptor. However, this compound also has some limitations. For example, this compound 118,551 may have off-target effects on other receptors or signaling pathways, which could confound experimental results. Additionally, the effects of this compound 118,551 may vary depending on the tissue or cell type being studied.

Future Directions

There are several future directions for research involving 2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol 118,551. One area of interest is the role of β2-adrenergic receptors in cancer progression and metastasis. Recent studies have suggested that β2-adrenergic receptor activation may promote tumor growth and metastasis, and targeting these receptors with antagonists such as this compound 118,551 may have therapeutic potential. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists that could be used in clinical settings to treat conditions such as asthma and chronic obstructive pulmonary disease. Finally, further research is needed to fully elucidate the signaling pathways and physiological effects of β2-adrenergic receptor activation and inhibition in different tissues and cell types.

Synthesis Methods

The synthesis of 2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol involves several steps, including the reaction of 2-chloroethanol with 4-(2-aminoethyl)phenol to form 2-(4-(2-aminoethyl)phenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-1H-indole-3-carboxaldehyde to form the final product, this compound 118,551. This synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol 118,551 is widely used in scientific research as a selective β2-adrenergic receptor antagonist. This compound has been shown to have potential applications in various fields, including cardiovascular research, respiratory research, and neuroscience research. In cardiovascular research, this compound 118,551 has been used to study the role of β2-adrenergic receptors in heart function and the regulation of blood pressure. In respiratory research, this compound has been used to investigate the effects of β2-adrenergic receptor antagonists on airway smooth muscle contraction and bronchodilation. In neuroscience research, this compound 118,551 has been used to study the role of β2-adrenergic receptors in the regulation of synaptic plasticity and memory formation.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[4-[[2-(1H-indol-3-yl)ethylamino]methyl]phenoxy]ethanol

InChI

InChI=1S/C19H22N2O2/c22-11-12-23-17-7-5-15(6-8-17)13-20-10-9-16-14-21-19-4-2-1-3-18(16)19/h1-8,14,20-22H,9-13H2

InChI Key

CBTJDVIUDOGZHW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)OCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)OCCO

Origin of Product

United States

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